Enantiomer-Dependent TACE Inhibitory Potency: 36-Fold Difference Between (3R) and (3S) Arylsulfonamide Derivatives
In a comparative TACE (TNF-α converting enzyme) inhibition study, the (3S)-enantiomer of an N-arylsulfonylated pyrrolidine-3-thiol derivative demonstrated a Ki of 33 nM, whereas the corresponding (3R)-enantiomer exhibited a Ki of 1,200 nM under identical assay conditions [1]. This 36-fold difference in binding affinity underscores that the stereochemical configuration at the pyrrolidine 3-position is not a minor structural nuance but a decisive determinant of target engagement.
| Evidence Dimension | TACE enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1,200 nM (1.20E+3 nM) for (3R)-1-{[4-(but-2-yn-1-yloxy)benzene]sulfonyl}pyrrolidine-3-thiol |
| Comparator Or Baseline | Ki = 33 nM for (3S)-1-{[4-(but-2-yn-1-yloxy)benzene]sulfonyl}pyrrolidine-3-thiol |
| Quantified Difference | 36.4-fold (1,200 nM / 33 nM) difference in Ki |
| Conditions | FRET-based continuous assay, pH 7.4-7.5, 2°C, synthetic peptide substrate |
Why This Matters
Procurement of the correct enantiomer is essential for achieving target potency in TACE inhibitor development, as the (3R) configuration yields substantially weaker binding.
- [1] BindingDB BDBM26543 and BDBM26544. (3R)- and (3S)-1-{[4-(but-2-yn-1-yloxy)benzene]sulfonyl}pyrrolidine-3-thiol. TACE inhibition Ki values. View Source
